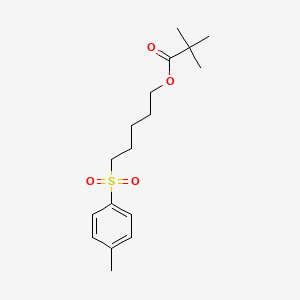
5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a pentyl chain and a dimethylpropanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate typically involves a multi-step process:
Alkylation: The resulting sulfonylated benzene is then subjected to alkylation with a pentyl halide under basic conditions to form the pentyl chain.
Esterification: Finally, the esterification of the pentyl chain with 2,2-dimethylpropanoic acid is carried out using an acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to its overall effects.
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Pentyl 2,2-dimethylpropanoate: Shares the ester functional group but lacks the sulfonyl and benzene components.
Benzene-1-sulfonyl derivatives: Compounds with similar sulfonyl groups attached to a benzene ring.
Uniqueness
5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate is unique due to the combination of its sulfonyl, benzene, pentyl, and ester groups, which confer distinct chemical and physical properties
特性
CAS番号 |
823180-38-7 |
|---|---|
分子式 |
C17H26O4S |
分子量 |
326.5 g/mol |
IUPAC名 |
5-(4-methylphenyl)sulfonylpentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H26O4S/c1-14-8-10-15(11-9-14)22(19,20)13-7-5-6-12-21-16(18)17(2,3)4/h8-11H,5-7,12-13H2,1-4H3 |
InChIキー |
GMIULKJQVYDIGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)

![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)

![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
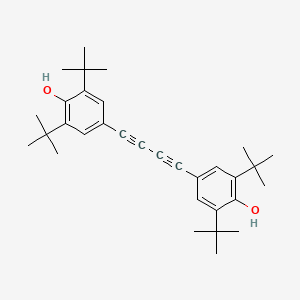
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)
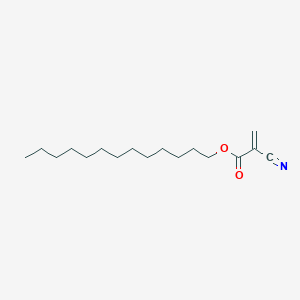
![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
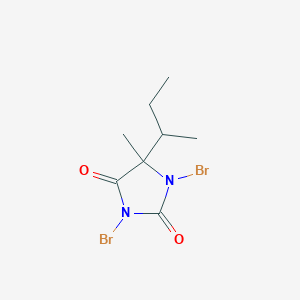
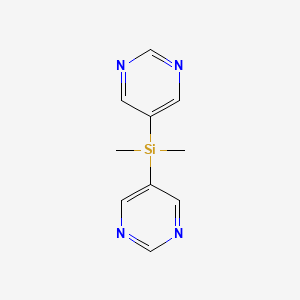
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
